molecular formula C17H15N3O2S B3724424 5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)

5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)

Cat. No.: B3724424
M. Wt: 325.4 g/mol
InChI Key: PSMDJNCMRPPLKM-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a thiazolidinedione derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of reactive oxygen species and reducing the activity of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) exhibits various biochemical and physiological effects. It has been reported to reduce the levels of malondialdehyde, a marker of oxidative stress, and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. The compound has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) in lab experiments include its low toxicity and high stability. However, the compound has limitations in terms of its solubility and bioavailability, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone). One potential area of research is the development of new drugs based on the compound's antioxidant and anti-inflammatory properties. Another area of research is the investigation of the compound's potential as a diagnostic tool for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on different physiological systems.

Scientific Research Applications

5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) has been studied for its potential applications in scientific research. It has been shown to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases.

Properties

IUPAC Name

(2E,5E)-5-[(4-methoxyphenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-14-9-7-12(8-10-14)11-15-16(21)18-17(23-15)20-19-13-5-3-2-4-6-13/h2-11,19H,1H3,(H,18,20,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMDJNCMRPPLKM-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=NNC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\NC3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)
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5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)
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5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)
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5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)
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5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)
Reactant of Route 6
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5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)

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